methyl (4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring a sulfamoylphenylcarbamate core linked to a pyridine-thiophene hybrid moiety. Its structure integrates a methyl carbamate group (-O(CO)OCH₃) attached to a phenyl ring, which is further substituted with a sulfamoyl (-SO₂NH-) bridge connected to a pyridinylmethyl group bearing a thiophen-3-yl substituent.
Key challenges include optimizing yields and purity due to steric hindrance and the sensitivity of functional groups.
Properties
IUPAC Name |
methyl N-[4-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-18(22)21-15-2-4-16(5-3-15)27(23,24)20-11-13-6-8-19-17(10-13)14-7-9-26-12-14/h2-10,12,20H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDKMBYAKFLMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thiophene-pyridine intermediate: This step involves the coupling of thiophene and pyridine derivatives under conditions such as Suzuki-Miyaura coupling.
Introduction of the sulfonamide group: The intermediate is then reacted with a sulfonamide reagent to introduce the sulfonamide functionality.
Carbamate formation: Finally, the compound is treated with methyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that methyl (4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenyl)carbamate exhibits significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines. In vitro tests have shown that it can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of human breast cancer cells. The mechanism was linked to the downregulation of key proteins involved in cell survival pathways, suggesting a promising avenue for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Preliminary results indicate moderate effectiveness against a range of bacterial strains and fungi, making it a candidate for further investigation in the field of antimicrobial drug development.
Case Study: Antimicrobial Testing
In a comparative analysis published in Science In, this compound demonstrated broad-spectrum antimicrobial activity, inhibiting both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis, which is particularly relevant in addressing antibiotic resistance .
Biochemical Pathways
The compound's interaction with biochemical pathways suggests potential therapeutic applications beyond oncology, including:
- Neurological Disorders: Its structural features may allow it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of methyl (4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the thiophene and pyridine rings can interact with various biological receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be compared using parameters such as molecular weight, functional groups, spectroscopic data, and physicochemical properties. Below is a detailed analysis based on and inferred
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Insights
Core Modifications: The target compound replaces the biphenyl-sulfonyl hydrazine moiety in 5h with a thiophene-pyridine system. This substitution reduces molecular weight (~415 vs. 531 g/mol) and may enhance π-π stacking interactions due to thiophene’s electron-rich aromaticity.
Synthesis Efficiency :
- Compound 5h ’s low yield (27%) highlights synthetic challenges in multi-step reactions involving bulky groups (e.g., biphenyl). The target compound’s simpler thiophene substituent might improve yield, though experimental confirmation is needed.
Physicochemical Properties :
- The biphenyl group in 5h likely contributes to its higher melting point (167–170°C) compared to the target compound’s predicted lower melting range (if synthesized). Thiophene’s smaller size and lower symmetry may reduce crystal lattice stability.
The thiophene’s protons in the target compound would resonate at ~7.1–7.5 ppm, differing from 5h’s biphenyl protons (6.8–8.2 ppm).
Research Implications
- The thiophene-pyridine system in the target compound may offer improved selectivity for targets like tyrosine kinases compared to 5h’s biphenyl scaffold.
- Optimization : Replacing biphenyl with thiophene could mitigate toxicity risks associated with lipophilic aromatic systems while retaining bioactivity.
Biological Activity
Methyl (4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenyl)carbamate, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a carbamate functional group linked to a sulfamoyl moiety and a thiophenyl-pyridine derivative. Its molecular formula is CHNOS, with a molecular weight of approximately 334.39 g/mol. The presence of the thiophene and pyridine rings suggests potential interactions with various biological receptors or enzymes.
Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : Many carbamate derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. For instance, studies have shown that certain N-methyl carbamate derivatives can inhibit AChE with varying potency, suggesting that structural modifications can enhance inhibitory activity .
- Anticancer Activity : Preliminary studies indicate that compounds containing similar moieties may exhibit cytotoxic effects against cancer cell lines. For example, some derivatives have shown IC values comparable to established anticancer drugs like doxorubicin . This suggests that this compound may also possess anticancer properties.
- Matrix Metalloproteinase Inhibition : Compounds with structural similarities have been identified as selective inhibitors of matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling . This inhibition could be relevant for therapeutic strategies targeting tumor growth and invasion.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Target | IC | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 38.98 µM | |
| Anticancer Activity | MCF-7 Cell Line | 3.0 µM | |
| MMP Inhibition | MMP-2 | Potent inhibitor | |
| Cytotoxicity | HepG2 Cells | Mild cytotoxicity |
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on the proliferation of various cancer cell lines, including breast cancer (MCF-7). The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research on similar carbamate derivatives has indicated potential neuroprotective effects through AChE inhibition, which may lead to increased acetylcholine levels in synaptic clefts, enhancing cognitive functions and providing therapeutic benefits in neurodegenerative diseases.
Q & A
Q. What are the key synthetic pathways for methyl (4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenyl)carbamate, and how are reaction conditions optimized?
Answer: The synthesis involves multi-step reactions:
Sulfamoyl Linkage Formation: Reacting 4-aminophenyl sulfamoyl chloride with (2-(thiophen-3-yl)pyridin-4-yl)methanol under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfamoyl intermediate .
Carbamate Introduction: Treating the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) at 25–40°C .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Optimization Strategies:
- Temperature Control: Low temperatures prevent side reactions during sulfamoyl bond formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity in carbamate steps .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfamoyl Formation | DCM, 0°C, 12 h | 65–70 | ≥95% |
| Carbamate Addition | Triethylamine, DMF, 40°C, 6 h | 80–85 | ≥98% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm regiochemistry of thiophene-pyridine and sulfamoyl groups. Aromatic protons appear at δ 7.2–8.5 ppm; carbamate carbonyl at ~δ 155 ppm .
- IR Spectroscopy: Detect sulfamoyl (S=O stretch at 1150–1250 cm⁻¹) and carbamate (C=O at ~1720 cm⁻¹) .
- LC-MS: Assess purity and molecular ion ([M+H]⁺ expected at m/z ~434) .
Q. Table 2: Key Spectroscopic Markers
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Thiophene C-H | 7.3–7.5 (multiplet) | 3100–3050 (C-H str) |
| Sulfamoyl S=O | - | 1170–1190 |
| Carbamate C=O | 154–156 (¹³C) | 1710–1730 |
Advanced Research Questions
Q. How can researchers resolve conflicting data in reaction yields or spectroscopic assignments?
Answer:
- Yield Discrepancies:
- Trace Moisture: Use Karl Fischer titration to ensure anhydrous conditions, improving sulfamoyl step yields by 10–15% .
- Byproduct Analysis: Employ HPLC-MS to identify side products (e.g., over-alkylation) .
- Spectroscopic Ambiguities:
- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions .
- Computational Modeling: Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G*) .
Q. What methodologies are recommended for evaluating the compound's biological activity and structure-activity relationships (SAR)?
Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .
- Antimicrobial Activity: Broth microdilution (MIC values against S. aureus or E. coli) .
- SAR Strategies:
- Substituent Variation: Modify thiophene (e.g., 3-bromo vs. 3-methyl) to assess electronic effects on binding .
- Pharmacophore Mapping: Overlay with co-crystallized ligands (e.g., using PyMOL) to identify critical interactions .
Q. Table 3: Example SAR Data
| Derivative | Target Enzyme (IC₅₀, nM) | MIC (μg/mL) |
|---|---|---|
| Parent Compound | 120 ± 15 | 16 |
| Thiophene-3-Bromo | 85 ± 10 | 8 |
| Pyridine-4-Carboxy | >500 | >64 |
Q. How can environmental stability and degradation pathways be systematically studied?
Answer:
- Hydrolytic Stability:
- pH Profiling: Incubate in buffers (pH 2–10) at 37°C; monitor degradation via HPLC (half-life calculations) .
- Identification of Degradants: LC-QTOF-MS to detect hydrolyzed products (e.g., free carbamate or sulfonic acid) .
- Photodegradation:
- Use UV chambers (λ = 254 nm) to simulate sunlight exposure; assess structural changes via NMR .
Q. What experimental designs are optimal for scaling up synthesis while maintaining reproducibility?
Answer:
- DoE (Design of Experiments):
- Variables: Temperature, solvent ratio, catalyst loading.
- Response Surface Modeling: Predict optimal conditions (e.g., 42°C, 1.2 eq. methyl chloroformate) .
- Process Analytical Technology (PAT):
- In-line FTIR to monitor reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
